molecular formula C4H8O2S2 B096902 Dithiane diol CAS No. 16096-98-3

Dithiane diol

Cat. No.: B096902
CAS No.: 16096-98-3
M. Wt: 152.2 g/mol
InChI Key: YPGMOWHXEQDBBV-IMJSIDKUSA-N
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Description

(4R,5R)-1,2-dithiane-4,5-diol is an organic compound belonging to the class of dithianes. Dithianes are characterized by a cyclohexane core structure wherein two methylene units are replaced by sulfur centers. This compound is notable for its two hydroxyl groups attached to the carbon atoms adjacent to the sulfur atoms, giving it unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-1,2-dithiane-4,5-diol typically involves the reaction of a suitable precursor with sulfur-containing reagents. One common method involves the use of dithioacetal intermediates, which are subsequently oxidized to form the desired diol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of (4R,5R)-1,2-dithiane-4,5-diol may involve large-scale oxidation processes using sulfur-based reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-1,2-dithiane-4,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4R,5R)-1,2-dithiane-4,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4R,5R)-1,2-dithiane-4,5-diol involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator of certain enzymatic pathways, depending on its chemical environment and the presence of other interacting molecules. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

16096-98-3

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

IUPAC Name

(4R,5R)-dithiane-4,5-diol

InChI

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1

InChI Key

YPGMOWHXEQDBBV-IMJSIDKUSA-N

SMILES

C1C(C(CSS1)O)O

Isomeric SMILES

C1[C@@H]([C@H](CSS1)O)O

Canonical SMILES

C1C(C(CSS1)O)O

16096-98-3
14193-38-5

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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